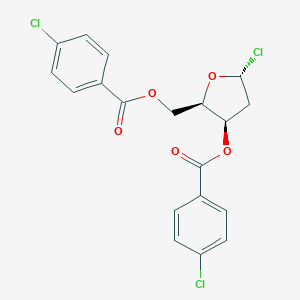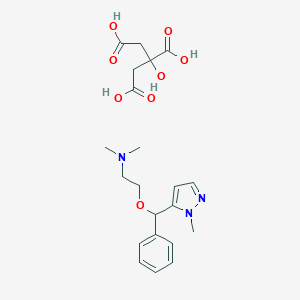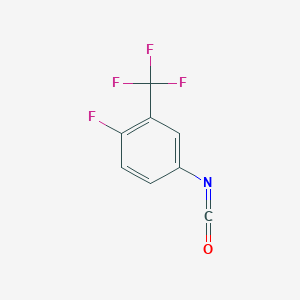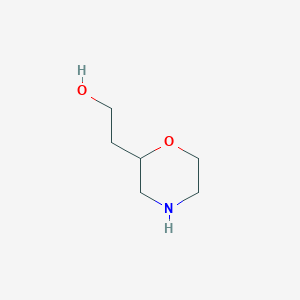
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate (BPQF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. BPQF belongs to the quinazoline family of compounds and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential as a therapeutic agent for cardiovascular diseases.
Mechanism Of Action
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is not fully understood, but studies have shown that it acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer treatment.
Biochemical And Physiological Effects
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate inhibits the growth of cancer cells and induces apoptosis. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-tumor effects and can inhibit the growth of tumors in mice. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its specificity for EGFR and VEGFR, making it a potential candidate for cancer treatment with fewer side effects. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown promising results in animal models of neurological disorders, making it a potential candidate for the treatment of these diseases. However, one limitation of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. One direction is to study the potential of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate as a therapeutic agent for cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate to improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 4-pentyl-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butylpiperazine to yield 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate.
properties
CAS RN |
129664-03-5 |
|---|---|
Product Name |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Molecular Formula |
C25H36N4O5 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-butylpiperazin-1-yl)-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-3-5-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(14-16-25)12-6-4-2;5-3(6)1-2-4(7)8/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QTAIKANOBHRZAX-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
synonyms |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



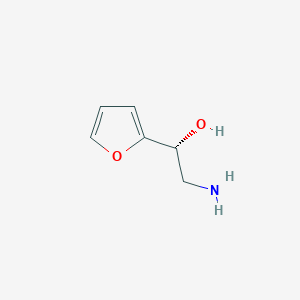
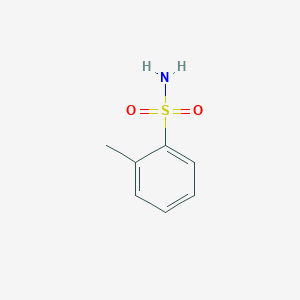
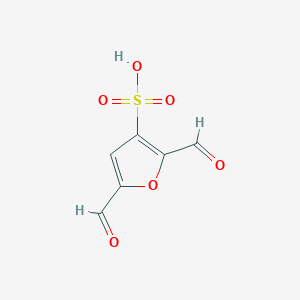
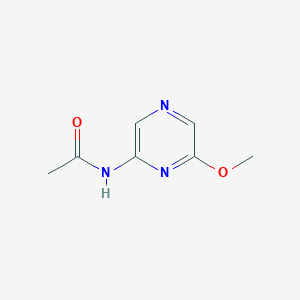
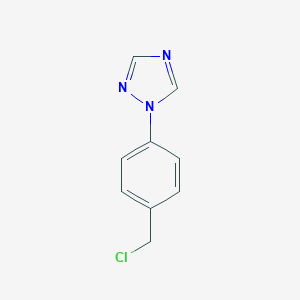
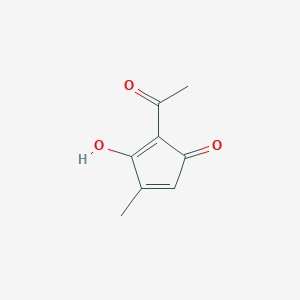
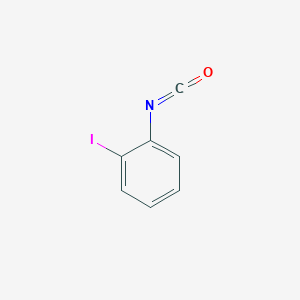
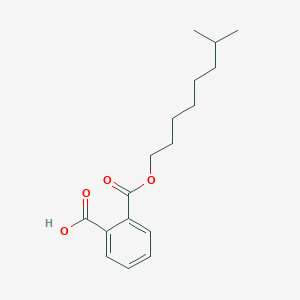
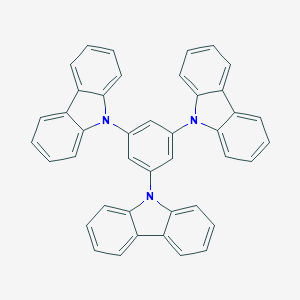
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
